N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
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Overview
Description
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a combination of pyridine, piperidine, and naphthalene sulfonamide moieties
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting their function.
Biochemical Pathways
It’s worth noting that similar compounds have been shown to have potential use in non-linear optics, suggesting they may interact with light-sensitive biochemical pathways .
Pharmacokinetics
Similar compounds have been reported to have improved water solubility compared to their analogs , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been shown to suppress the expression of certain genes and downregulate specific cellular responses .
Action Environment
For example, the arrangement of similar intercalated molecules within a layered structure can be influenced by the presence of water molecules and sulfo groups of the host layers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the individual components. The pyridine and piperidine moieties can be synthesized through standard organic reactions such as nucleophilic substitution and cyclization. The naphthalene sulfonamide part is usually prepared by sulfonation of naphthalene followed by amide formation.
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Step 1: Synthesis of Pyridine and Piperidine Moieties
Reagents: Pyridine, piperidine, alkyl halides
Conditions: Nucleophilic substitution reactions, cyclization under basic conditions
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Step 2: Sulfonation of Naphthalene
Reagents: Naphthalene, sulfuric acid
Conditions: Sulfonation at elevated temperatures
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Step 3: Amide Formation
Reagents: Naphthalene sulfonyl chloride, amines
Conditions: Amide formation under basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors or sensors.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonamide derivatives: These compounds share the sulfonamide group and naphthalene core, but may differ in their substituents.
Pyridine-containing compounds: These include various drugs and bioactive molecules that feature the pyridine ring.
Piperidine derivatives: Widely used in pharmaceuticals, these compounds have a piperidine ring similar to the one in N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct moieties, which confer specific chemical and biological properties. This structural complexity allows for versatile applications and interactions that are not possible with simpler compounds.
Biological Activity
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activity, particularly in medicinal chemistry and cancer research. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1234896-16-2 |
Molecular Formula | C21H23N3O2S |
Molecular Weight | 381.5 g/mol |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Intermediate : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
- Attachment of the Pyridine Moiety : The pyridine group is introduced via nucleophilic substitution reactions.
- Sulfonamide Formation : The final step involves the reaction of the intermediate with naphthalene-1-sulfonyl chloride under basic conditions.
These synthetic routes can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques .
This compound exhibits biological activity through its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group forms strong hydrogen bonds, enhancing binding affinity to biological targets. The pyridine and piperidine moieties contribute to the overall stability and specificity of these interactions .
Antitumor Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, a study on similar sulfonamides demonstrated their ability to inhibit tumor cell proliferation, migration, and induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. The study found that these compounds could disrupt the KEAP1-NRF2-GPX4 axis, leading to increased reactive oxygen species (ROS) levels in cancer cells .
Study on Tumor Cell Lines
A significant case study investigated the effects of a related sulfonamide on various tumor cell lines:
Assay Type | Effect Observed |
---|---|
MTT Assay | Inhibition of tumor cell proliferation |
Scratch Assay | Suppression of tumor cell migration |
Annexin-V-FITC/PI Staining | Induction of apoptosis in tumor cells |
Flow Cytometry | Increased levels of lipid ROS |
Western Blot | Downregulation of SLC7A11/XCT, NRF2, GPX4 |
The results indicated that treatment with the compound led to significant reductions in cell viability and migration, alongside increased markers of ferroptosis .
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : Its structure suggests potential as a pharmacophore for targeting specific receptors or enzymes.
- Biological Studies : It serves as a probe for studying biological pathways due to its ability to bind to proteins or nucleic acids.
- Material Science : The compound's unique structural features make it suitable for developing advanced materials, including organic semiconductors .
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c25-27(26,21-7-3-5-18-4-1-2-6-20(18)21)23-16-17-10-14-24(15-11-17)19-8-12-22-13-9-19/h1-9,12-13,17,23H,10-11,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEICBXQZHPLGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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